molecular formula C18H22O B13861472 (+/-)-3-(4-Methylbenzylidene-d4)camphor

(+/-)-3-(4-Methylbenzylidene-d4)camphor

Cat. No.: B13861472
M. Wt: 258.4 g/mol
InChI Key: HEOCBCNFKCOKBX-YSEPUGIXSA-N
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Description

3-(4-Methylbenzylidine-d4)camphor is a synthetic organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a deuterium-labeled methylbenzylidene group attached to the camphor skeleton. This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzylidine-d4)camphor typically involves the condensation of 4-methylbenzaldehyde with camphor in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions. A common method involves the use of deuterated solvents and catalysts to facilitate the reaction.

    Starting Materials: 4-methylbenzaldehyde, camphor, deuterium oxide (D2O)

    Catalysts: Pyridine or other suitable bases

    Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of 3-(4-methylbenzylidine-d4)camphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzylidine-d4)camphor undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Formation of 4-methylbenzoic acid and camphor derivatives.

    Reduction: Formation of 4-methylbenzyl alcohol and reduced camphor derivatives.

    Substitution: Formation of nitro and halogenated derivatives of 3-(4-methylbenzylidine-d4)camphor.

Scientific Research Applications

3-(4-Methylbenzylidine-d4)camphor has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in isotopic labeling studies and as a precursor in the synthesis of other deuterium-labeled compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and as a UV filter in cosmetic formulations.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzylidine-d4)camphor involves its interaction with specific molecular targets and pathways. The compound is known to exhibit photoabsorption properties, making it effective as a UV filter. It absorbs UV radiation and undergoes photochemical reactions that dissipate the absorbed energy, thereby protecting the skin from UV damage.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylidene camphor: A non-deuterated analog used as a UV filter in sunscreens.

    3-Benzylidene camphor: Another camphor derivative with similar UV-absorbing properties.

    4-Methylbenzylidene camphor sulfonic acid: A sulfonated derivative with enhanced water solubility.

Uniqueness

3-(4-Methylbenzylidine-d4)camphor is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in isotopic studies, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C18H22O

Molecular Weight

258.4 g/mol

IUPAC Name

(1S,3Z,4R)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-/t15-,18+/m0/s1/i5D,6D,7D,8D

InChI Key

HEOCBCNFKCOKBX-YSEPUGIXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])/C=C\2/[C@@H]3CC[C@](C2=O)(C3(C)C)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

Origin of Product

United States

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